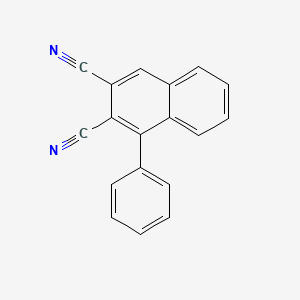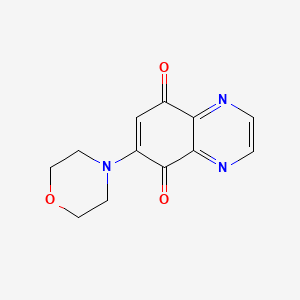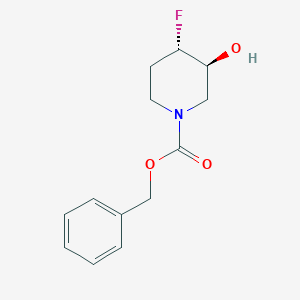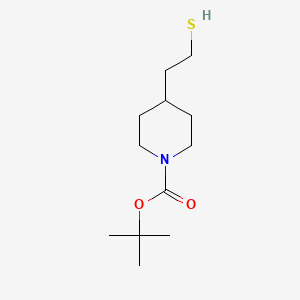
2-Amino-3-bromonaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromonaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the third position, and two ketone groups at the first and fourth positions on the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-bromonaphthalene-1,4-dione typically involves the reaction of 2,3-dibromonaphthalene-1,4-dione with an amine. One common method is to dissolve 2,3-dibromonaphthalene-1,4-dione in a solvent such as dichloromethane and then add the amine (e.g., pyridine-2-ylmethanamine or pyridine-4-ylmethanamine) under stirring conditions . The reaction mixture is then subjected to various analytical techniques such as NMR, FTIR, and mass spectrometry to confirm the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromonaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinone structure allows for redox reactions, where the compound can be reduced to its corresponding hydroquinone or oxidized further.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Reducing agents like sodium borohydride and oxidizing agents like potassium permanganate are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthoquinones depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include hydroquinones and further oxidized naphthoquinones.
Scientific Research Applications
2-Amino-3-bromonaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-bromonaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as a chemosensor for detecting metal ions such as mercury (Hg2+) and nickel (Ni2+). The detection mechanism is based on the compound’s ability to form complexes with these metal ions, leading to changes in its optical properties . Additionally, the compound’s quinone structure allows it to participate in redox reactions, which can influence cellular processes and pathways.
Comparison with Similar Compounds
2-Aminonaphthalene-1,4-dione: Lacks the bromine atom at the third position.
2-Bromo-3-(methylamino)naphthalene-1,4-dione: Contains a methylamino group instead of an amino group.
2-Bromo-3-(pentylamino)naphthalene-1,4-dione: Contains a pentylamino group instead of an amino group.
Uniqueness: 2-Amino-3-bromonaphthalene-1,4-dione is unique due to the presence of both an amino group and a bromine atom on the naphthoquinone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
7208-14-2 |
|---|---|
Molecular Formula |
C10H6BrNO2 |
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-amino-3-bromonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6BrNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 |
InChI Key |
YUZPBTZDKHZAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)N |
solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)










